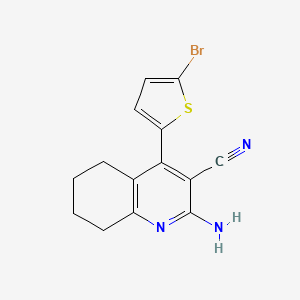
2-amino-4-(5-bromothiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-(5-bromothiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound featuring a quinoline core substituted with an amino group, a bromo-thiophene moiety, and a carbonitrile group
准备方法
The synthesis of 2-amino-4-(5-bromothiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of the Bromo-Thiophene Moiety: The bromo-thiophene group can be introduced via a Suzuki coupling reaction, where a bromo-thiophene boronic acid reacts with a halogenated quinoline derivative.
Addition of the Amino and Carbonitrile Groups: The amino group can be introduced through nucleophilic substitution, while the carbonitrile group can be added via a cyanation reaction using reagents like potassium cyanide.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
化学反应分析
2-amino-4-(5-bromothiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine.
Substitution: The bromo group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new C-N or C-S bonds.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium, and controlled temperatures.
科学研究应用
2-amino-4-(5-bromothiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial and anticancer properties.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 2-amino-4-(5-bromothiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.
The exact molecular targets and pathways depend on the specific application and biological context.
相似化合物的比较
2-amino-4-(5-bromothiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can be compared with similar compounds such as:
2-Amino-4-(5-chloro-2-thiophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile: Similar structure but with a chloro group instead of a bromo group, which may affect its reactivity and biological activity.
2-Amino-4-(5-bromo-2-furanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C14H12BrN3S |
|---|---|
分子量 |
334.24 g/mol |
IUPAC 名称 |
2-amino-4-(5-bromothiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C14H12BrN3S/c15-12-6-5-11(19-12)13-8-3-1-2-4-10(8)18-14(17)9(13)7-16/h5-6H,1-4H2,(H2,17,18) |
InChI 键 |
NNOXETWBPUKXET-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=C(S3)Br |
规范 SMILES |
C1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=C(S3)Br |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















